Factor XIIa Inhibition Profile
3-(Aminomethyl)benzimidamide dihydrochloride exhibits weak-to-moderate binding affinity toward Factor XIIa (FXIIa), with reported affinity in the micromolar to millimolar (µM–mM) range . This property directly contrasts with high-affinity benzamidine-based inhibitors (e.g., certain bis-benzamidines with IC50 values as low as 3–18 nM [1]), positioning the target compound specifically as a fragment hit suitable for FBDD campaigns rather than a potent lead compound . The low millimolar affinity range is a prerequisite for fragment screening libraries, enabling detection of weak but ligand-efficient interactions via sensitive biophysical methods (NMR, SPR, X-ray crystallography) [2].
| Evidence Dimension | Binding Affinity to Factor XIIa (FXIIa) |
|---|---|
| Target Compound Data | µM–mM range (weak-to-moderate affinity) |
| Comparator Or Baseline | Bis-benzamidine inhibitors (potent leads): IC50 = 3–18 nM |
| Quantified Difference | Affinity difference: ~10³–10⁶ fold lower for target compound |
| Conditions | Biochemical binding assays; FBDD screening context |
Why This Matters
This quantitative affinity window defines the compound's utility as a fragment starting point rather than a high-potency inhibitor, directly informing procurement decisions for FBDD versus lead optimization programs.
- [1] Mayence A, Vanden Eynde JJ, et al. Anti-plasmodial and anti-leishmanial activity of conformationally restricted pentamidine congeners. J Med Chem. (OUCI database entry). View Source
- [2] Erlanson DA, et al. Twenty years on: the impact of fragments on drug discovery. Nat Rev Drug Discov. 2016;15(9):605-619. View Source
